molecular formula C16H17NO3 B14738564 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid

4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid

Cat. No.: B14738564
M. Wt: 271.31 g/mol
InChI Key: BCAITDWGCCGTAW-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is an organic compound that features a methoxyphenyl group and a pyridinyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinyl group can be reduced to a piperidinyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the pyridinyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products:

    Oxidation: 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid.

    Reduction: 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(3-Hydroxyphenyl)-2-pyridin-3-ylbutanoic acid
  • 4-(3-Methoxyphenyl)-2-piperidin-3-ylbutanoic acid
  • 4-(3-Methoxyphenyl)-2-pyridin-3-ylpropanoic acid

Comparison: 4-(3-Methoxyphenyl)-2-pyridin-3-ylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

4-(3-methoxyphenyl)-2-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C16H17NO3/c1-20-14-6-2-4-12(10-14)7-8-15(16(18)19)13-5-3-9-17-11-13/h2-6,9-11,15H,7-8H2,1H3,(H,18,19)

InChI Key

BCAITDWGCCGTAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCC(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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